Panasinsanol B
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Overview
Description
(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol is a complex organic compound with the molecular formula C15H26O. This compound is known for its unique structural features, which include a cyclobutene ring fused to an indene system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tetramethyl groups through alkylation reactions. The final step often involves the reduction of the intermediate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into their functions.
Medicine
In medicine, (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol has potential applications as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Melledonol: A sesquiterpenoid with a similar cyclobutene-indene structure.
Panasinsanol A: Another compound with a related structure, known for its biological activity.
Uniqueness
(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol stands out due to its specific stereochemistry and the presence of multiple methyl groups, which contribute to its unique reactivity and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
109785-99-1 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)10-15-11(12)6-9-13(15,3)7-5-8-14(15,4)16/h11,16H,5-10H2,1-4H3/t11-,13+,14?,15?/m0/s1 |
InChI Key |
ZEQZCZRDJPTCHI-MWTAGDMHSA-N |
Isomeric SMILES |
C[C@]12CCCC(C13CC([C@@H]3CC2)(C)C)(C)O |
SMILES |
CC1(CC23C1CCC2(CCCC3(C)O)C)C |
Canonical SMILES |
CC1(CC23C1CCC2(CCCC3(C)O)C)C |
Synonyms |
panasinsanol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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